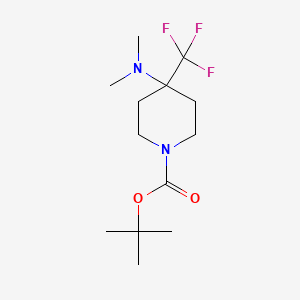

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

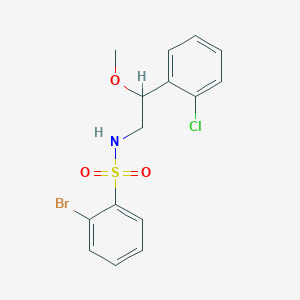

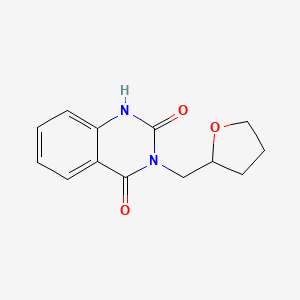

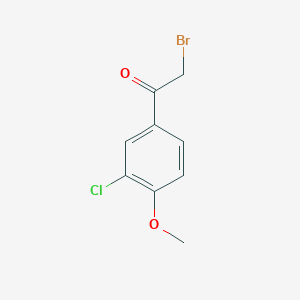

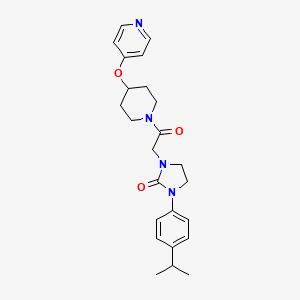

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques like X-ray crystallography, NMR spectroscopy, etc. are used.Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, its reactivity with other compounds, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Applications De Recherche Scientifique

Catalytic Activity in Acylation Chemistry

One notable application of similar structures to tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is in the field of catalytic acylation. The synthesis and polymerization of related compounds have led to the development of catalytically active polymers. These materials have demonstrated significant effectiveness in the acylation of tert-butanol, a process pivotal for producing esters used in various industrial applications. The catalytic activity of these polymers highlights the potential of incorporating tert-butyl piperidine derivatives for enhancing reaction efficiencies through self-activation and neighboring group effects (Mennenga et al., 2015).

Intermediate in Organic Synthesis

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate also plays a crucial role as an intermediate in the synthesis of complex organic molecules. Its reaction with various agents can lead to the formation of compounds with specific substituents, serving as key intermediates for further chemical transformations. This versatility is evident in the production of molecules with potential biological activities, showcasing the compound's utility in synthetic organic chemistry (Richter et al., 2009).

Synthesis of Piperidine Derivatives

The compound is instrumental in the stereoselective synthesis of piperidine derivatives, which are important for their medicinal and chemical properties. Processes involving tert-butyl piperidine-1-carboxylate derivatives enable the creation of structurally diverse piperidines, illustrating the compound's role in facilitating the exploration of new chemical spaces and potential therapeutic agents (Moskalenko & Boev, 2014).

Structural Studies and Characterization

Moreover, structural studies of tert-butyl piperidine derivatives provide insights into their molecular configurations, which are critical for understanding their reactivity and interaction with other molecules. X-ray diffraction studies, for instance, help in elucidating the crystal structure and geometrical parameters, enabling a deeper understanding of their chemical behavior and potential applications in material science and catalysis (Sanjeevarayappa et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.

Orientations Futures

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.

Please consult with a professional chemist or a trusted source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.

Propriétés

IUPAC Name |

tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F3N2O2/c1-11(2,3)20-10(19)18-8-6-12(7-9-18,17(4)5)13(14,15)16/h6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZIACMYHUTOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)

![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)

![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)

![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2947150.png)

![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)

![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2947153.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2947156.png)